![molecular formula C23H27N3O4 B2717368 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097891-74-0](/img/structure/B2717368.png)

2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

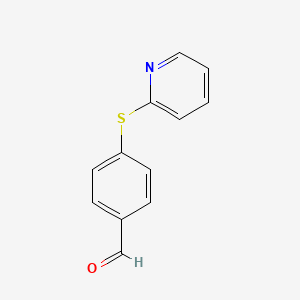

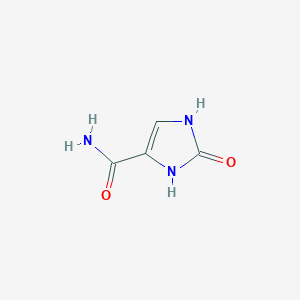

The compound appears to contain several structural components including a 2,3-dihydro-1,4-benzodioxine moiety, a piperidin-4-yl group, and a hexahydrocinnolin-3-one group . These structural components are common in many biologically active compounds.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple cyclic structures. The 2,3-dihydro-1,4-benzodioxine moiety, for example, is a bicyclic structure with an oxygen atom incorporated into each ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group in the hexahydrocinnolin-3-one moiety, which could undergo various reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of multiple cyclic structures could impact its solubility and stability .Scientific Research Applications

Metabolism and Disposition in Humans

Disposition and Metabolism of [14C]SB-649868 explores the metabolism and disposition of SB-649868, a compound with structural similarity, highlighting its pharmacokinetics, principal circulating components, and metabolic pathways in humans. The study provides insights into the drug's elimination and the identification of its metabolites through advanced analytical techniques (Renzulli et al., 2011).

Synthetic Applications and Catalysis

Rigid P-chiral phosphine ligands research demonstrates the synthesis of enantiomerically pure phosphine ligands and their application in rhodium-catalyzed asymmetric hydrogenation. This study could serve as a foundation for designing novel catalytic systems for synthetic applications involving compounds with complex structures (Imamoto et al., 2012).

Synthesis of Polyhydroxylated Piperidine Alkaloids

The Intermolecular Michael addition study provides a methodology for synthesizing polyhydroxylated piperidine alkaloids, demonstrating the versatility of the Michael addition reaction in constructing complex molecular architectures relevant to natural product synthesis (Patil et al., 2001).

Pharmacological Properties of Benzamide Derivatives

Design and synthesis of orally active benzamide derivatives explores the development of benzamide derivatives as potent serotonin 4 receptor agonists, highlighting their potential pharmacological applications and challenges in achieving oral bioavailability (Sonda et al., 2003).

Role of Orexin-1 Receptor Mechanisms

The study on Orexin-1 Receptor Mechanisms on Compulsive Food Consumption investigates the role of orexin receptors in binge eating, providing insights into the neurobiological mechanisms underlying compulsive food intake and potential pharmacological interventions (Piccoli et al., 2012).

Metabolic Fate of Synthetic Cannabinoid Receptor Agonists

In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists QMPSB and QMPCB details the metabolic profiling of synthetic cannabinoids, illustrating the importance of understanding metabolic pathways for the identification of screening targets and predicting drug interactions (Richter et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c27-21-14-17-4-1-2-6-19(17)24-26(21)15-16-8-10-25(11-9-16)23(28)18-5-3-7-20-22(18)30-13-12-29-20/h3,5,7,14,16H,1-2,4,6,8-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQIQCDEYIYSDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide](/img/structure/B2717289.png)

![[3-Amino-1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanol](/img/structure/B2717290.png)

![3,4,7,9-Tetramethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2717294.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2717295.png)

![1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2717301.png)

![2,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2717307.png)